molecular formula C18H18 B13740355 9,10-Diethylanthracene CAS No. 1624-32-4

9,10-Diethylanthracene

Cat. No.: B13740355
CAS No.: 1624-32-4
M. Wt: 234.3 g/mol
InChI Key: NZVLXSFYCZSHRF-UHFFFAOYSA-N
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Description

9,10-Diethylanthracene is an organic compound that belongs to the anthracene family. It is characterized by the presence of two ethyl groups attached to the 9th and 10th positions of the anthracene ring. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Diethylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar alkylation processes but optimized for larger yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9,10-Diethylanthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration, are common.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Fuming nitric acid in dichloromethane at low temperatures is used for nitration.

Major Products

Scientific Research Applications

9,10-Diethylanthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Diethylanthracene involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including photodynamic therapy and fluorescence microscopy. The molecular targets and pathways involved are primarily related to its ability to generate reactive oxygen species under light exposure .

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dimethylanthracene
  • 9,10-Diphenylanthracene
  • 9,10-Dithienylanthracene

Uniqueness

Compared to its analogs, 9,10-Diethylanthracene exhibits unique photophysical properties, such as higher fluorescence quantum yield and stability. These characteristics make it particularly suitable for applications requiring high-efficiency light emission and stability under various conditions .

Properties

CAS No.

1624-32-4

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

9,10-diethylanthracene

InChI

InChI=1S/C18H18/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h5-12H,3-4H2,1-2H3

InChI Key

NZVLXSFYCZSHRF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CC

Origin of Product

United States

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